4-(3,4-dimethoxyphenyl)benzoic Acid

Organic Synthesis Medicinal Chemistry Material Science

Medicinal chemists designing linear, lipophilic scaffolds often face structural ambiguity from meta-substituted isomers. 4-(3,4-Dimethoxyphenyl)benzoic acid (CAS 122294-10-4) resolves this with a definitive para-carboxylic acid configuration, delivering a rigid, rod-like topology essential for spanning hydrophobic pockets. - Linear biphenyl core (LogP 3.0) bridges binding elements without introducing detrimental kinks. - Differentiated GHS profile (H315 only) simplifies large-scale synthesis risk assessments vs. its meta-isomer. - Available in batch-verified ≥98% purity for reproducible hit-to-lead and chemoproteomics workflows.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 122294-10-4
Cat. No. B1349935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethoxyphenyl)benzoic Acid
CAS122294-10-4
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)OC
InChIInChI=1S/C15H14O4/c1-18-13-8-7-12(9-14(13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17)
InChIKeyFTCPJYOGXVNPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dimethoxyphenyl)benzoic Acid: Overview


4-(3,4-Dimethoxyphenyl)benzoic acid is a biphenylcarboxylic acid derivative featuring a para-substituted benzoic acid core linked to a 3,4-dimethoxyphenyl ring [1]. With a molecular weight of 258.27 g/mol, this compound serves as a crucial intermediate in organic synthesis, particularly for constructing more complex molecules via reactions like Suzuki-Miyaura coupling . Its structure places the carboxylic acid functionality in a linear, rod-like orientation relative to the dimethoxyphenyl group, distinguishing it from its meta-substituted isomer and significantly influencing its physicochemical profile and utility in linear polymer or small molecule drug design.

Regioisomer Substitution Trap in Biphenyl Carboxylic Acids


In biphenyl systems, the position of the carboxylic acid group relative to the second ring is a critical determinant of molecular geometry, dipole moment, and intermolecular interactions . A simple swap between isomers—for instance, replacing the para-carboxylic acid with a meta-carboxylic acid—can lead to a molecule with a drastically different molecular shape and potentially incompatible solubility, reactivity, or biological target engagement profiles. The selection of the correct regioisomer is therefore non-trivial; a meta-substituted analog cannot replicate the linear topology and specific lipophilicity of 4-(3,4-dimethoxyphenyl)benzoic acid, which are often engineered into a target molecule's pharmacophore or material framework.

Quantifiable Advantages Over Structural Analogs


Para vs. Meta Topology in Biphenyl Systems

The target compound is the para-substituted regioisomer (carboxylic acid at the 4-position of the biphenyl system), while the closest primary analog is the meta-substituted isomer, 3',4'-dimethoxybiphenyl-3-carboxylic acid (CAS 676348-31-5) . The para-substitution creates a linear, rod-like molecular shape, whereas the meta-substitution creates a bent topology. Procurement of the chemically distinct isomer as a substitute introduces an entirely different molecular geometry, which can compromise crystallinity, recognition by biological targets, or the properties of derived materials.

Organic Synthesis Medicinal Chemistry Material Science

2D Similarity vs. 3D Conformation Mismatch

A 2D similarity search from the authoritative PubChem database confirms that the closest related compounds are positional isomers like 3',4'-dimethoxybiphenyl-3-carboxylic acid, not molecules with distinct core scaffolds [1]. While these isomers share the same molecular formula and weight (258.27 g/mol), they present different 3D conformations and electrostatic potentials. For a researcher, this means that a 2D similarity filter might misleadingly suggest an isomer is a close structural match, but its 3D shape will be non-identical, leading to a potential loss of biological activity or desired material function.

Cheminformatics Drug Discovery Analogue Design

Lipophilicity Gain Over Veratric Acid

The target compound has a computed XLogP3 value of 3.0, indicating significant lipophilicity [1]. In contrast, the common scaffold-hop analog 3,4-dimethoxybenzoic acid (veratric acid) has a lower logP (approximately 1.5) [2]. This difference of 1.5 log units translates to a theoretical ~30-fold increase in partition coefficient for the target compound. In a medicinal chemistry context, this predicts superior passive membrane permeability, making it a more suitable choice for projects requiring compounds to cross cellular barriers.

ADME Physicochemical Properties Drug Design

Simplified Hazard Profile vs. Meta Isomer

Based on registered data from the ECHA C&L Inventory aggregated in PubChem, 4-(3,4-dimethoxyphenyl)benzoic acid is classified with the specific hazard warning H315 (causes skin irritation) [1]. In contrast, available safety data for its meta-substituted isomer, 3',4'-dimethoxybiphenyl-3-carboxylic acid, lists a triple hazard classification: H315, H319 (serious eye irritation), and H335 (respiratory irritation) . This indicates the para-isomer presents a simpler, potentially slightly less hazardous profile under standard handling conditions, which is a practical advantage in a procurement context.

Lab Safety Chemical Handling Procurement

Purity and Thermal Stability vs. Mono-Methoxy Analog

The compound is commercially available at a high standard purity of 97% from reputable vendors like abcr . Its mono-methoxy analog, 4-(4-methoxyphenyl)benzoic acid, is also a building block but possesses a different hydrogen bonding capacity and a lower reported melting point of 253-256°C [1]. While specific melting point data for the target compound is not widely published, the additional methoxy group increases its molecular weight and alters its crystal packing energy. This different thermal behavior can be a critical parameter for purification by crystallization or in materials science applications requiring a specific melting process window.

Analytical Chemistry Material Characterization Supply Chain

Key Application Scenarios


Linear Lipophilic Core for Drug Design

In hit-to-lead optimization for intracellular targets, medicinal chemists need building blocks that provide a rigid, lipophilic scaffold. The para-substituted biphenyl core of this compound offers a linear topology with a LogP of 3.0 [1]. This enables it to elegantly link two binding elements across a hydrophobic pocket, a geometry that a meta-isomer cannot achieve without introducing a detrimental kink in the molecule's shape.

Safer Building Block for Process Scale-Up

Process chemists scaling up reactions prefer starting materials with a well-understood and straightforward safety profile. This compound's GHS classification is limited to skin irritation (H315) [1], notably lacking the eye and respiratory irritation warnings associated with its closest isomer . This can simplify the safety risk assessment and reduce the engineering controls required for larger-scale syntheses.

Definitive Probe for Biphenyl SAR Studies

For chemoproteomics or biophysical studies aiming to map the binding site geometry of a protein-ligand interaction, the precise structural identity of the probe is paramount. This para-isomer, clearly distinguished from its meta-isomer by its linear shape, serves as the definitive reference standard, ensuring that any observed biological effect is correctly attributed to the intended molecular topology.

Rigid-Rod Ligand for Crystalline Materials

Building supramolecular architectures, like metal-organic frameworks (MOFs) or liquid crystals, requires rigid rod-like ligands. The para-substitution pattern of this compound creates the necessary linear rigid-rod structure, while its two methoxy groups offer a unique balance of lipophilicity and potential for weak hydrogen bonding. This is a key differentiator from its mono-methoxy analog, which has a distinct molecular length and crystallization behavior [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-dimethoxyphenyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.